Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid
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Overview
Description
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid is a complex organic compound that features a thiazole ring, a butanoic acid moiety, and a lithium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the butanoic acid moiety. The final step involves the incorporation of the lithium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the thiazole ring or the butanoic acid moiety can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound or enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 1,3,4-thiadiazole derivatives.
Butanoic Acid Derivatives: Compounds with similar butanoic acid moieties.
Uniqueness
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid is unique due to the combination of its thiazole ring, butanoic acid moiety, and lithium ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid, often referred to as a lithium salt derivative of a thiazole-containing compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring, which is known for its diverse biological activities. The molecular formula is C14H24LiN3O3S with a molecular weight of approximately 321.36 g/mol. The thiazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activities
1. Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression. A notable study reported that thiazole derivatives had IC50 values in the low micromolar range against several cancer cell lines, suggesting potent cytotoxicity .
2. Antimicrobial Properties
this compound also shows promise as an antimicrobial agent. Thiazole derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the lithium ion may enhance the compound's bioactivity through improved solubility and cellular uptake .
3. Neuroprotective Effects
Lithium salts are well-known for their neuroprotective effects, particularly in mood disorders. The incorporation of the thiazole moiety may enhance these effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Protein Interactions : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may include kinases involved in cancer progression.
- Enzymatic Inhibition : Some studies indicate that thiazole derivatives can inhibit enzymes critical for tumor growth and metastasis, such as carbonic anhydrases and proteases .
Case Studies
Several case studies highlight the effectiveness of this compound:
Properties
Molecular Formula |
C14H23LiN3O3S+ |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19);/q;+1 |
InChI Key |
GXHCKLLMMZHJOG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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